4-(cyclohexylsulfanyl)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclohexylsulfanyl)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexylsulfanyl group, a nitro group, and a trifluoromethyl-substituted phenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylsulfanyl)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the introduction of the cyclohexylsulfanyl group, nitration, and the attachment of the trifluoromethyl-substituted phenyl group. One common method involves the following steps:
Nitration: The nitration of a suitable benzene derivative to introduce the nitro group.
Cyclohexylsulfanyl Introduction:
Amidation: The formation of the benzamide core by reacting the intermediate with 2-(trifluoromethyl)aniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylsulfanyl)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(cyclohexylsulfanyl)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(cyclohexylsulfanyl)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-aminopyrimidine
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
4-(cyclohexylsulfanyl)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and physical properties. This compound’s combination of functional groups makes it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
4-cyclohexylsulfanyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S/c21-20(22,23)15-8-4-5-9-16(15)24-19(26)13-10-11-18(17(12-13)25(27)28)29-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLULJGGDOUCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.